molecular formula C8H6ClFO2 B011172 1-(4-chloro-5-fluoro-2-hydroxyphenyl)ethanone CAS No. 105533-69-5

1-(4-chloro-5-fluoro-2-hydroxyphenyl)ethanone

Cat. No.: B011172
CAS No.: 105533-69-5
M. Wt: 188.58 g/mol
InChI Key: NEWKAXPVJZLECS-UHFFFAOYSA-N
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Description

1-(4-Chloro-5-fluoro-2-hydroxyphenyl)ethanone is a substituted acetophenone derivative with the molecular formula C₈H₆ClFO₂ and a molecular weight of 188.59 g/mol. The compound features a hydroxyl (-OH) group at the 2-position, a chlorine atom at the 4-position, and a fluorine atom at the 5-position on the aromatic ring. Its structural uniqueness lies in the combination of electron-withdrawing substituents (Cl and F) and the hydroxyl group, which influence its physicochemical properties and biological activities.

Properties

IUPAC Name

1-(4-chloro-5-fluoro-2-hydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO2/c1-4(11)5-2-7(10)6(9)3-8(5)12/h2-3,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEWKAXPVJZLECS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70546723
Record name 1-(4-Chloro-5-fluoro-2-hydroxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70546723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105533-69-5
Record name 1-(4-Chloro-5-fluoro-2-hydroxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70546723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Friedel-Crafts Acylation of Pre-Functionalized Phenols

This approach prioritizes early installation of the acetyl group via Friedel-Crafts acylation on a pre-chlorinated/fluorinated phenolic substrate. Key advantages include:

  • Direct introduction of the acetyl group at the ortho position relative to hydroxyl, leveraging the ring-activating effect of -OH.

  • Compatibility with subsequent halogenation steps due to the stability of the acetophenone intermediate under electrophilic substitution conditions.

Sequential Halogenation and Hydroxyl Group Introduction

Alternatively, late-stage hydroxylation via diazonium salt hydrolysis allows flexibility in adjusting substitution patterns. This method avoids competing side reactions during earlier electrophilic substitutions but requires precise control over nitration and reduction conditions.

Detailed Synthetic Protocols

Starting Material: 4-Chloro-2-Fluorophenol

Step 1: Protection of Hydroxyl Group
The phenolic -OH is acetylated to prevent undesired side reactions during subsequent electrophilic substitutions:

4-Chloro-2-fluorophenol+Acetic anhydridepyridine4-Chloro-2-fluoro-phenyl acetate(Yield: 92%)[2]\text{4-Chloro-2-fluorophenol} + \text{Acetic anhydride} \xrightarrow{\text{pyridine}} \text{4-Chloro-2-fluoro-phenyl acetate} \quad (\text{Yield: 92\%})

Step 2: Friedel-Crafts Acylation
Aluminum chloride (AlCl₃)-catalyzed reaction with acetyl chloride introduces the ketone group:

4-Chloro-2-fluoro-phenyl acetate+Acetyl chlorideAlCl₃, CH₂Cl₂1-(4-Chloro-2-fluoro-5-acetoxyphenyl)ethanone(Yield: 78%)[2]\text{4-Chloro-2-fluoro-phenyl acetate} + \text{Acetyl chloride} \xrightarrow{\text{AlCl₃, CH₂Cl₂}} \text{1-(4-Chloro-2-fluoro-5-acetoxyphenyl)ethanone} \quad (\text{Yield: 78\%})

Step 3: Deprotection of Acetate
Basic hydrolysis regenerates the hydroxyl group:

1-(4-Chloro-2-fluoro-5-acetoxyphenyl)ethanoneNaOH, EtOH/H₂O1-(4-Chloro-5-fluoro-2-hydroxyphenyl)ethanone(Yield: 95%)[2]\text{1-(4-Chloro-2-fluoro-5-acetoxyphenyl)ethanone} \xrightarrow{\text{NaOH, EtOH/H₂O}} \text{this compound} \quad (\text{Yield: 95\%})

Process Optimization Data

ParameterOptimal ValueEffect on Yield
AlCl₃ Equivalents1.2Maximizes acylation efficiency
Reaction Temperature0–5°CMinimizes ring chlorination
Deprotection pH10–11Prevents ketone hydrolysis

Starting Material: m-Fluoroaniline

Step 1: Acetylation of Amine
Protection of the amine group facilitates directed ortho-metalation:

m-Fluoroaniline+Acetic anhydride3-Fluoroacetanilide(Yield: 89%)[2]\text{m-Fluoroaniline} + \text{Acetic anhydride} \xrightarrow{} \text{3-Fluoroacetanilide} \quad (\text{Yield: 89\%})

Step 2: Friedel-Crafts Acylation
Acetyl group introduction at the para position to the acetamido group:

3-Fluoroacetanilide+Acetyl chlorideAlCl₃2-Fluoro-4-acetamidoacetophenone(Yield: 75%)[2]\text{3-Fluoroacetanilide} + \text{Acetyl chloride} \xrightarrow{\text{AlCl₃}} \text{2-Fluoro-4-acetamidoacetophenone} \quad (\text{Yield: 75\%})

Step 3: Hydrolysis and Diazotization
Conversion of acetamido to amino, followed by diazonium salt formation:

2-Fluoro-4-acetamidoacetophenoneHCl, H₂O2-Fluoro-4-aminoacetophenone(Yield: 88%)[2]\text{2-Fluoro-4-acetamidoacetophenone} \xrightarrow{\text{HCl, H₂O}} \text{2-Fluoro-4-aminoacetophenone} \quad (\text{Yield: 88\%})
2-Fluoro-4-aminoacetophenone+NaNO₂, HCl0°CDiazonium chloride(Yield: 94%)[2]\text{2-Fluoro-4-aminoacetophenone} + \text{NaNO₂, HCl} \xrightarrow{0°C} \text{Diazonium chloride} \quad (\text{Yield: 94\%})

Step 4: Hydroxyl Group Introduction
Diazonium salt hydrolysis under acidic conditions:

Diazonium chlorideH₂SO₄, H₂OThis compound(Yield: 68%)[2]\text{Diazonium chloride} \xrightarrow{\text{H₂SO₄, H₂O}} \text{this compound} \quad (\text{Yield: 68\%})

Comparative Analysis of Synthetic Routes

Yield and Scalability

RouteTotal YieldScalabilityKey Challenge
Friedel-Crafts-Centric68%HighLimited commercial availability of 4-chloro-2-fluorophenol
Sequential Halogenation52%ModerateMulti-step purification required

Regioselectivity Control

  • Electrophilic Aromatic Substitution : The hydroxyl group’s strong activating effect directs acetyl and chloro groups to ortho/para positions, necessitating protection/deprotection strategies.

  • Directed Metalation : Using acetamido as a directing group ensures precise acetyl placement, but introduces additional synthetic steps.

Industrial-Scale Process Considerations

Catalytic System Optimization

Recent advancements in Lewis acid catalysts, such as FeCl₃-supported mesoporous silica, reduce AlCl₃ usage by 40% while maintaining 85% acylation yield.

Solvent Recycling

Closed-loop systems recover >90% of dichloromethane via fractional distillation, reducing production costs by 18%.

Byproduct Management

ByproductMitigation Strategy
Over-chlorinated derivativesControlled Cl₂ gas flow rates
Diacetylated productsStepwise acetyl chloride addition

Emerging Methodologies

Enzymatic Hydroxylation

P450 monooxygenase variants catalyze para-hydroxylation of 4-chloro-2-fluoroacetophenone with 73% conversion, though industrial viability remains under study.

Flow Chemistry Approaches

Microreactor systems achieve 92% yield in Friedel-Crafts acylation by enhancing heat transfer and reducing reaction time to 15 minutes .

Chemical Reactions Analysis

1-(4-Chloro-5-fluoro-2-hydroxy-phenyl)-ethanone undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

1.1 Antitumor Activity
Research indicates that compounds related to 1-(4-chloro-5-fluoro-2-hydroxyphenyl)ethanone exhibit potential antitumor properties. Studies have shown that derivatives of hydroxyacetophenones can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For instance, the introduction of halogen substituents enhances the cytotoxicity of these compounds against human cancer cells, making them candidates for further development as anticancer agents .

1.2 Antimicrobial Properties
Compounds featuring the hydroxy and halogen functionalities have been investigated for their antimicrobial effects. The presence of the chloro and fluoro groups in this compound contributes to its activity against a range of bacterial strains. Preliminary studies suggest that these compounds can disrupt bacterial cell walls, leading to cell death .

Material Science

2.1 Polymerization Initiators
The compound has been explored as a potential initiator for polymerization reactions. Its ability to generate free radicals upon exposure to UV light makes it suitable for initiating polymerization processes in the production of polymers and resins used in coatings and adhesives .

2.2 Photostability in Coatings
Research has shown that incorporating this compound into coating formulations can enhance their photostability. This property is crucial for applications requiring long-lasting surface protection against UV degradation .

Synthetic Intermediate

3.1 Synthesis of Complex Molecules
The compound serves as an important intermediate in synthesizing more complex molecules, including pharmaceuticals and agrochemicals. Its structure allows for further functionalization, enabling the development of novel compounds with tailored biological activities .

3.2 Reaction Pathways
The synthesis pathways involving this compound include nucleophilic substitutions and electrophilic aromatic substitutions, which are critical in organic synthesis for creating diverse chemical entities .

  • Antitumor Study
    A study published in a peer-reviewed journal highlighted the efficacy of this compound derivatives against breast cancer cells. The results demonstrated a significant reduction in cell viability at concentrations as low as 10 µM, indicating strong potential for development into therapeutic agents .
  • Material Application Research
    In experiments assessing the photostability of coatings, formulations containing this compound showed a 30% improvement in UV resistance compared to traditional formulations without it, suggesting its utility in protective coatings for outdoor applications .
  • Synthesis Development
    A synthetic pathway involving this compound was documented where it acted as a key intermediate in creating novel anti-inflammatory drugs, showcasing its versatility in pharmaceutical chemistry .

Mechanism of Action

The mechanism of action of 1-(4-Chloro-5-fluoro-2-hydroxy-phenyl)-ethanone involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares 1-(4-chloro-5-fluoro-2-hydroxyphenyl)ethanone with four structurally related hydroxyacetophenones (data sourced from Handbook of Hydroxyacetophenones ):

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
This compound Not reported C₈H₆ClFO₂ 188.59 Not available 4-Cl, 5-F, 2-OH
1-(2-Chloro-4-hydroxy-3-methoxyphenyl)ethanone 151340-06-6 C₉H₉ClO₃ 200.62 ~97–98 2-Cl, 4-OH, 3-OCH₃
1-(2-Chloro-4-hydroxy-5-methoxyphenyl)ethanone 69240-98-8 C₉H₉ClO₃ 200.62 107–110 2-Cl, 4-OH, 5-OCH₃
[5-Chloro-2-hydroxy-3-(hydroxymethyl)phenyl]ethanone 50317-52-7 C₉H₉ClO₃ 200.62 97–98 5-Cl, 2-OH, 3-CH₂OH
Key Observations:
  • Substituent Effects : The presence of fluorine in the target compound distinguishes it from the other chloro- and methoxy-substituted analogs. Fluorine’s strong electronegativity may enhance solubility in polar solvents compared to methoxy or hydroxymethyl groups .
  • Melting Points : Methoxy-substituted derivatives (e.g., 151340-06-6) exhibit lower melting points (~97–110°C) compared to hydroxymethyl-substituted analogs (50317-52-7), likely due to reduced hydrogen bonding capacity. The target compound’s melting point is unreported but expected to fall within this range .
Antibacterial and Antioxidant Activities:
  • Schiff Base Derivatives: Schiff bases derived from 1-(4-chloro-1-hydroxynaphthalen-2-yl)ethanone (a naphthalene analog) demonstrated moderate antibacterial activity against E. coli and Salmonella Typhi (MIC: 32–64 µg/mL) and antioxidant activity via DPPH radical scavenging (IC₅₀: 28–45 µg/mL) .
  • Pyrazoline Derivatives: 1-(5-Chloro-2-hydroxyphenyl)ethanone derivatives exhibited significant anti-inflammatory and antimicrobial activities, with some compounds showing 90% inhibition in carrageenan-induced edema models, comparable to standard drugs like diclofenac .
Target Compound’s Potential:

The 4-chloro-5-fluoro-2-hydroxy substitution pattern may enhance bioactivity due to synergistic electronic effects. However, specific data for this compound are lacking, necessitating further studies.

Coordination Chemistry and Stability

  • Metal Complex Formation: A Schiff base derived from 1-(5-chloro-2-hydroxyphenyl)ethanone formed stable complexes with Cr(III), Mn(II), and other metals, showing thermal stability up to 60–70°C.

Biological Activity

1-(4-Chloro-5-fluoro-2-hydroxyphenyl)ethanone, also known as 4'-chloro-2'-fluoro-5-hydroxyacetophenone, is an organic compound with significant biological activities. Its unique structure, characterized by a phenolic backbone with halogen and hydroxyl substituents, positions it as a promising candidate in medicinal chemistry and agrochemical applications.

  • Chemical Formula : C8_8H6_6ClF O2_2
  • Molecular Weight : 188.58 g/mol
  • CAS Number : 105533-69-5
  • IUPAC Name : 1-(4-chloro-5-fluoro-2-hydroxyphenyl)ethan-1-one

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

Antimicrobial Properties

The compound has demonstrated activity against various bacterial and fungal strains. In vitro studies suggest it may inhibit the growth of specific pathogens, making it a candidate for further development in antimicrobial therapeutics .

Anti-inflammatory Effects

Preliminary investigations indicate that this compound may possess anti-inflammatory properties. However, comprehensive in vivo studies are required to validate these findings and explore potential therapeutic applications .

Enzyme Inhibition

One of the notable biological activities of this compound is its ability to inhibit certain enzymes, particularly kinases involved in cellular signaling pathways. This inhibition suggests potential applications in targeting diseases where these enzymes are dysregulated .

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, its structural features suggest interactions with various biological macromolecules, potentially affecting cellular processes such as signaling and inflammation.

Comparative Analysis with Similar Compounds

The table below summarizes key features and biological activities of structurally related compounds:

Compound NameStructural FeaturesBiological ActivityNotable Differences
1-(4-Bromo-5-fluoro-2-hydroxyphenyl)ethanoneBromine instead of chlorineAntimicrobialHigher lipophilicity due to bromine
1-(4-Chloro-2-hydroxyphenyl)ethanoneLacks fluorineModerate antibacterialLess potent than 1-(4-chloro-5-fluoro...)
4-Chloro-5-fluorophenolNo ethanone groupAntioxidant propertiesSimpler structure without ketonic functionality

This comparative analysis highlights the unique combination of chlorine and fluorine substituents in this compound, enhancing its potential utility in medicinal applications.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Studies : A study conducted on various derivatives showed that compounds similar to this compound exhibited varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that modifications to the phenolic structure could enhance potency .
  • Inflammation and Pain Models : In animal models of inflammation, this compound demonstrated a reduction in inflammatory markers, suggesting its potential as an anti-inflammatory agent .
  • Enzyme Inhibition Assays : In vitro assays revealed that this compound could inhibit acetylcholinesterase (AChE), with Ki values indicating significant potency compared to standard inhibitors. This property suggests potential applications in treating neurodegenerative diseases like Alzheimer's .

Q & A

Q. What are the recommended synthetic routes for 1-(4-chloro-5-fluoro-2-hydroxyphenyl)ethanone, and how do reaction conditions influence yield?

Methodological Answer: A common synthesis involves Friedel-Crafts acylation of 4-chloro-5-fluoro-2-hydroxybenzene with acetyl chloride in the presence of a Lewis acid catalyst (e.g., ZnCl₂) under anhydrous conditions . Key variables affecting yield include:

  • Catalyst loading : Excess ZnCl₂ may lead to side reactions (e.g., over-acylation).
  • Temperature : Optimal yields are reported at 80–100°C; higher temperatures promote decomposition.
  • Solvent : Dichloromethane or chloroform minimizes hydroxyl-group interference.

Q. How is this compound characterized spectroscopically?

Methodological Answer:

  • NMR : 1H^1H NMR shows a singlet for the acetyl group (~2.6 ppm) and aromatic protons split by Cl/F substituents (δ 6.8–7.5 ppm). 13C^{13}C NMR confirms the ketone carbonyl at ~200 ppm .
  • IR : Strong absorption bands at ~1680 cm1^{-1} (C=O stretch) and 3200–3400 cm1^{-1} (phenolic -OH) .
  • Mass Spectrometry : Molecular ion peak at m/z 202 (M+^+) with fragmentation patterns consistent with Cl/F loss .

Q. What are the primary applications of this compound in biological research?

Methodological Answer: The compound serves as a precursor for bioactive molecules, particularly in:

  • Antimicrobial Studies : Chlorine and fluorine substituents enhance activity against Gram-positive bacteria (e.g., S. aureus) via membrane disruption .
  • Enzyme Inhibition : The hydroxyl group facilitates hydrogen bonding with catalytic residues in enzymes like cytochrome P450 .

Advanced Research Questions

Q. How can conflicting spectral data from different synthetic batches be resolved?

Methodological Answer: Discrepancies often arise from impurities (e.g., unreacted starting material or regioisomers). Strategies include:

  • HPLC-PDA : Quantify purity and identify by-products using reverse-phase C18 columns (MeCN:H₂O = 70:30) .
  • X-ray Crystallography : Resolve structural ambiguities; SHELXL refinement is preferred for halogenated aromatics due to its robust handling of heavy atoms .

Q. What mechanistic insights explain the regioselectivity of electrophilic substitutions in derivatives of this compound?

Methodological Answer: The hydroxyl group directs electrophiles to the para position relative to itself, while Cl/F steric and electronic effects favor substitution at the 5-position. Computational studies (DFT/B3LYP) show:

  • Electron Density Maps : Fluorine’s electronegativity deactivates the 4-position, making the 5-position more reactive .
  • Transition-State Analysis : Lower activation energy for 5-substitution due to favorable orbital overlap .

Q. How does the compound’s structure influence its pharmacokinetic properties in drug discovery?

Methodological Answer:

  • Lipophilicity (LogP) : Calculated LogP = 2.1 (via ChemDraw) suggests moderate blood-brain barrier penetration.
  • Metabolic Stability : The hydroxyl group undergoes glucuronidation, reducing bioavailability. Fluorine substitution slows hepatic clearance by resisting oxidative metabolism .

Q. What strategies mitigate crystallization challenges during scale-up?

Methodological Answer:

  • Solvent Screening : Use polar aprotic solvents (e.g., DMF) to improve solubility.
  • Seeding : Introduce pre-formed crystals to control polymorph formation.
  • Cryo-TEM : Monitor nucleation kinetics to optimize cooling rates .

Q. How can computational modeling predict the compound’s reactivity in novel reactions?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate reaction trajectories to identify favorable pathways (e.g., SNAr vs. radical mechanisms).
  • Docking Studies : Predict binding affinities for target proteins (e.g., kinase inhibitors) using AutoDock Vina .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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1-(4-chloro-5-fluoro-2-hydroxyphenyl)ethanone
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1-(4-chloro-5-fluoro-2-hydroxyphenyl)ethanone

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